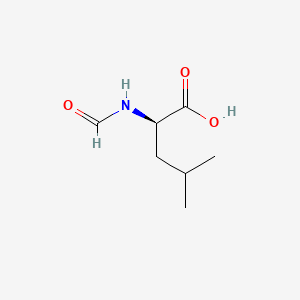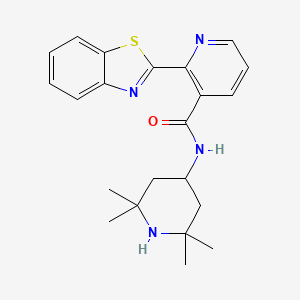![molecular formula C6H9F2N B2395223 6,6-Difluoro-2-azaspiro[3.3]heptane CAS No. 1354952-05-8](/img/structure/B2395223.png)
6,6-Difluoro-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,6-Difluoro-2-azaspiro[3.3]heptane” is a chemical compound with the molecular formula C6H9F2N . It is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Synthesis Analysis
The synthesis of “this compound” involves the use of a common synthetic intermediate – 1,1-bis (bromomethyl)-3,3-difluorocyclobutane . The synthesis process is scalable and has been used to produce a large array of novel 2-mono- and 2,2-difunctionalized 6,6-difluorospiro[3.3]heptane building blocks .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered ring with two fluorine atoms attached to the same carbon atom and a nitrogen atom incorporated into the ring .
Chemical Reactions Analysis
“this compound” is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides . These compounds are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 169.6 .
Scientific Research Applications
Imaging and Diagnostic Applications
18Fluoro-norchloroepibatidine, a derivative related to the 6,6-Difluoro-2-azaspiro[3.3]heptane structure, has been examined for its potential in imaging brain nicotinic acetylcholine receptors using PET. Although the compound showed promise, the study highlighted the necessity for further safety assessments due to observed increases in plasma catecholamines at certain dosages (Molina et al., 1997).
Anticonvulsant Properties
Compounds structurally related to this compound, like various azaspiro derivatives, have been synthesized and tested for their anticonvulsant properties. These studies found that certain compounds demonstrated protection against seizures in animal models, indicating potential applications in epilepsy treatment (Kamiński et al., 2014) and (He et al., 2010).
Immunomodulatory Effects
Novel azaspirane compounds, which are structurally related to this compound, have demonstrated therapeutic activity in rat models of autoimmune diseases. These compounds have been shown to induce non-specific suppressor cells, suggesting potential applications in modulating immune responses (Badger et al., 1990) and (Badger et al., 1989).
Mechanism of Action
Target of Action
The primary target of 6,6-Difluoro-2-azaspiro[3.3]heptane is the metabotropic glutamate receptor subtype 2 . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic transmission .
Mode of Action
this compound acts as a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 2 . This means that it binds to a site on the receptor different from the active site, causing a conformational change that reduces the receptor’s activity .
Biochemical Pathways
The action of this compound on the metabotropic glutamate receptor subtype 2 affects various biochemical pathways. These pathways are involved in neuronal excitability and synaptic transmission, which can have downstream effects on cognition, mood, and pain perception .
Result of Action
The molecular and cellular effects of this compound’s action include reduced activity of the metabotropic glutamate receptor subtype 2. This can lead to changes in neuronal excitability and synaptic transmission, potentially affecting various neurological and psychiatric processes .
Biochemical Analysis
Biochemical Properties
These compounds are known to interact with metabotropic glutamate receptor subtype 2 , suggesting that 6,6-Difluoro-2-azaspiro[3.3]heptane may indirectly influence these receptors.
Cellular Effects
Given its role in the synthesis of negative allosteric modulators of metabotropic glutamate receptor subtype 2 , it may indirectly influence cellular processes regulated by these receptors.
Molecular Mechanism
It is used in the synthesis of compounds that act as negative allosteric modulators of metabotropic glutamate receptor subtype 2 . These modulators bind to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s affinity for its ligand.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a solid at room temperature and has a melting point of 175-177°C .
Properties
IUPAC Name |
6,6-difluoro-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-5(2-6)3-9-4-5/h9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZDPVQCODIFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(F)F)CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B2395143.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)


![[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2395152.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2395155.png)
![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)



![1-(2,5-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2395162.png)
